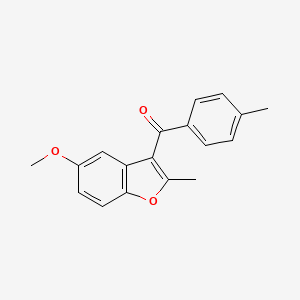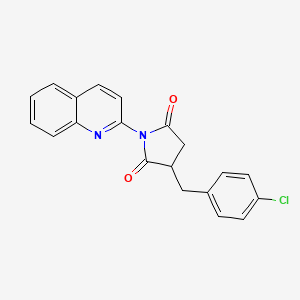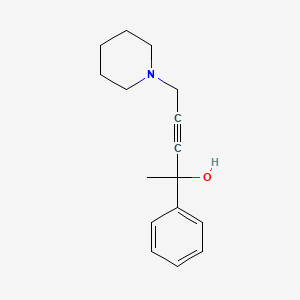
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride, also known as AG-1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been widely used in scientific research to investigate the role of EGFR in various biochemical and physiological processes.
Wirkmechanismus
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. As a result, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride inhibits the growth and survival of cancer cells that depend on EGFR signaling for their proliferation.
Biochemical and Physiological Effects
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been shown to inhibit the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride in lab experiments is its high selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other tyrosine kinases. In addition, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies.
One of the limitations of using 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride is its relatively low potency compared to other EGFR inhibitors. This may limit its effectiveness in certain experimental settings, particularly in studies involving highly proliferative cancer cell lines.
Zukünftige Richtungen
There are several future directions for research involving 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride, including:
1. Investigating the role of EGFR signaling in the development of drug resistance in cancer cells.
2. Exploring the use of 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride in combination with other targeted therapies for the treatment of cancer.
3. Studying the effects of EGFR inhibition on the immune system and its potential role in immunotherapy.
4. Developing more potent and selective EGFR inhibitors based on the structure of 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride.
5. Investigating the effects of EGFR inhibition on other physiological processes, such as wound healing and tissue regeneration.
Conclusion
In conclusion, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride is a selective inhibitor of EGFR tyrosine kinase that has been widely used in scientific research to investigate the role of EGFR in various biochemical and physiological processes. Its high selectivity and low toxicity make it a valuable tool for studying the effects of EGFR inhibition on cancer and other diseases. Future research involving 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride may lead to the development of more effective targeted therapies for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride involves several steps, including the condensation of 3-anilino-1-butanone with 2,6,6-trimethyl-3-cyclohexen-1-one, followed by reduction and hydrochloride salt formation. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been extensively used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been used to investigate the effects of EGFR inhibition on angiogenesis, apoptosis, and other cellular processes.
Eigenschaften
IUPAC Name |
3-anilino-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO.ClH/c1-14-9-8-12-19(3,4)18(14)17(21)13-15(2)20-16-10-6-5-7-11-16;/h5-11,14-15,18,20H,12-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSDGCSZVZVQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(C1C(=O)CC(C)NC2=CC=CC=C2)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)
![5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)


![(3aS*,5S*,9aS*)-2-(2-methoxyphenyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5217054.png)
![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5217076.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B5217088.png)
![3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone](/img/structure/B5217091.png)

